molecular formula C25H23N3O3 B11059869 1-Allyl-2'-phenyl-3A',6',7',8',8A',8B'-hexahydro-1'H-spiro[indole-3,4'-pyrrolo[3,4-A]pyrrolizine]-1',2,3'(1H,2'H)-trione

1-Allyl-2'-phenyl-3A',6',7',8',8A',8B'-hexahydro-1'H-spiro[indole-3,4'-pyrrolo[3,4-A]pyrrolizine]-1',2,3'(1H,2'H)-trione

Cat. No.: B11059869
M. Wt: 413.5 g/mol
InChI Key: CEBPPLHARXWWJP-UHFFFAOYSA-N
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Description

1-Allyl-2’-phenyl-3A’,6’,7’,8’,8A’,8B’-hexahydro-1’H-spiro[indole-3,4’-pyrrolo[3,4-A]pyrrolizine]-1’,2,3’(1H,2’H)-trione is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Allyl-2’-phenyl-3A’,6’,7’,8’,8A’,8B’-hexahydro-1’H-spiro[indole-3,4’-pyrrolo[3,4-A]pyrrolizine]-1’,2,3’(1H,2’H)-trione typically involves multi-step organic reactions. The starting materials often include indole derivatives and pyrrolo[3,4-A]pyrrolizine precursors. The key steps in the synthesis may involve:

    Allylation: Introduction of the allyl group through nucleophilic substitution reactions.

    Spirocyclization: Formation of the spiro structure via intramolecular cyclization reactions.

    Oxidation and Reduction: Adjusting the oxidation states of various functional groups to achieve the desired trione structure.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to drive the reactions to completion.

Chemical Reactions Analysis

Types of Reactions

1-Allyl-2’-phenyl-3A’,6’,7’,8’,8A’,8B’-hexahydro-1’H-spiro[indole-3,4’-pyrrolo[3,4-A]pyrrolizine]-1’,2,3’(1H,2’H)-trione can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups to lower oxidation states using reducing agents.

    Substitution: Replacement of specific atoms or groups with other atoms or groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Dichloromethane (DCM), ethanol (EtOH), and water (H2O).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Allyl-2’-phenyl-3A’,6’,7’,8’,8A’,8B’-hexahydro-1’H-spiro[indole-3,4’-pyrrolo[3,4-A]pyrrolizine]-1’,2,3’(1H,2’H)-trione has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structure and biological activity.

    Materials Science: Exploration of its properties for use in advanced materials, such as organic semiconductors or polymers.

    Biological Studies: Investigation of its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-Allyl-2’-phenyl-3A’,6’,7’,8’,8A’,8B’-hexahydro-1’H-spiro[indole-3,4’-pyrrolo[3,4-A]pyrrolizine]-1’,2,3’(1H,2’H)-trione involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Insertion between DNA base pairs, potentially affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

    1-Allyl-3-phenyl-2,4 (1H,3H)-quinolinedione: A structurally related compound with similar functional groups.

    1H-3a,7-Methanoazulene: Another compound with a spiro structure but different functional groups and applications.

Uniqueness

1-Allyl-2’-phenyl-3A’,6’,7’,8’,8A’,8B’-hexahydro-1’H-spiro[indole-3,4’-pyrrolo[3,4-A]pyrrolizine]-1’,2,3’(1H,2’H)-trione is unique due to its specific combination of functional groups and spiro structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H23N3O3

Molecular Weight

413.5 g/mol

IUPAC Name

2-phenyl-1'-prop-2-enylspiro[3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine-4,3'-indole]-1,2',3-trione

InChI

InChI=1S/C25H23N3O3/c1-2-14-26-18-12-7-6-11-17(18)25(24(26)31)21-20(19-13-8-15-27(19)25)22(29)28(23(21)30)16-9-4-3-5-10-16/h2-7,9-12,19-21H,1,8,13-15H2

InChI Key

CEBPPLHARXWWJP-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=CC=CC=C2C3(C1=O)C4C(C5N3CCC5)C(=O)N(C4=O)C6=CC=CC=C6

Origin of Product

United States

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